(Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-29-11-10-24-20(27)16(12-23)18-13-6-2-3-7-14(13)19(25-18)26-21(28)15-8-4-5-9-17(15)22/h2-9H,10-11H2,1H3,(H,24,27)(H,25,26,28)/b18-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZQUZPWWBYZLK-VLGSPTGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and cellular protection mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

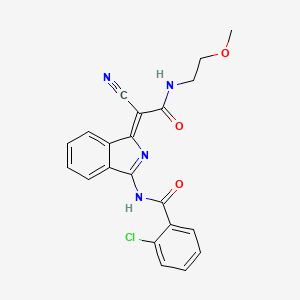

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent and a complex isoindole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, particularly its cytoprotective effects against cellular stress and its potential as an anti-cancer agent.

Cytoprotective Effects

Research indicates that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, a study identified a series of N-(substituted phenyl)-benzamide derivatives that demonstrated significant β-cell protective activity with EC50 values ranging from 0.1 to 0.5 μM .

Anticancer Activity

The compound's mechanism of action appears to involve the modulation of cell signaling pathways related to apoptosis and cell survival. In vitro studies have shown that it can induce apoptosis in various cancer cell lines while sparing normal cells, indicating a selective toxicity profile that is desirable in cancer therapeutics.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

-

Study on β-cell Protection : A study evaluated the protective effects of various benzamide analogs on INS-1 cells subjected to ER stress. The results demonstrated that certain derivatives significantly increased cell viability compared to controls, with maximum activities reaching up to 100% at specific concentrations .

Compound Max Activity (%) EC50 (μM) WO5m 100 0.1 ± 0.01 Other Variable Variable - Antimicrobial Activity : Another research focused on the antimicrobial properties of chloroacetamide derivatives, revealing that compounds with halogenated phenyl rings exhibited strong antibacterial activity against Gram-positive bacteria and moderate effectiveness against Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was performed on related compounds, establishing a correlation between structural modifications and biological activity. The presence of electron-donating or withdrawing groups significantly influenced the potency against various biological targets .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds structurally similar to (Z)-2-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide exhibit significant antimicrobial activity. A study on related benzamide derivatives demonstrated their efficacy against mycobacterial, bacterial, and fungal strains, suggesting that similar compounds could be developed as effective antimicrobials .

Anti-inflammatory Activity

In silico studies have shown that certain derivatives of benzamide can act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation into its potential as a therapeutic agent for inflammatory diseases .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloro group and the isoindole moiety are believed to enhance the compound's interaction with biological targets. Studies on related compounds have shown that modifications in these regions can significantly affect their potency and selectivity against specific targets .

Cancer Treatment

Given its structural features, this compound may have applications in oncology. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

The compound's ability to interact with specific receptors may also position it as a candidate for treating neurological disorders. Research into benzamide derivatives has highlighted their potential neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.